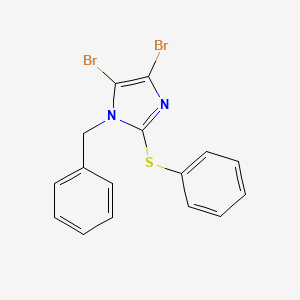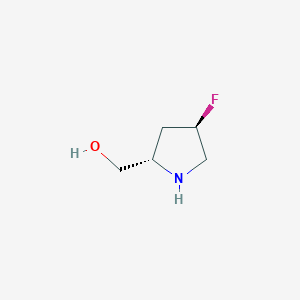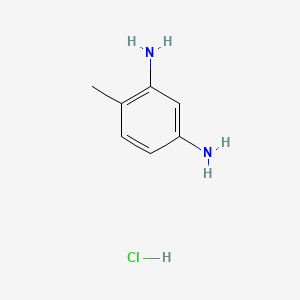
1,3-Benzenediamine, 4-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) is a chemical compound with the molecular formula C7H10N2·HCl. It is also known by other names such as 4-Methyl-m-phenylenediamine hydrochloride and 2,4-Diamino-1-methylbenzene hydrochloride. This compound is commonly used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) can be synthesized through several methods. One common method involves the reduction of 4-nitro-1,3-benzenediamine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting 4-methyl-1,3-benzenediamine is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) typically involves large-scale reduction reactions followed by acid-base reactions to obtain the desired hydrochloride salt. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and other chemical products.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for specific enzymes, leading to the formation of colored products that can be measured spectrophotometrically. In industrial applications, it participates in polymerization reactions, contributing to the formation of high-molecular-weight polymers .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine: Lacks the methyl group at the 4-position.
4-Chloro-1,3-benzenediamine: Contains a chlorine atom instead of a methyl group at the 4-position.
2,4-Diaminotoluene: Similar structure but different substitution pattern.
Uniqueness
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise reactivity and interaction with other molecules are required .
Properties
CAS No. |
5459-85-8 |
|---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
4-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,8-9H2,1H3;1H |
InChI Key |
IHJBOVQRFCCUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N.Cl |
Related CAS |
636-23-7 95-80-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)
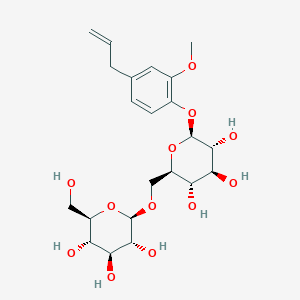

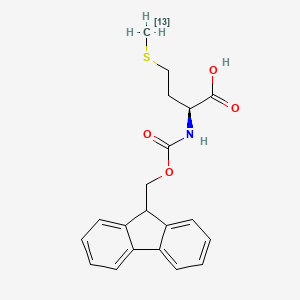
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
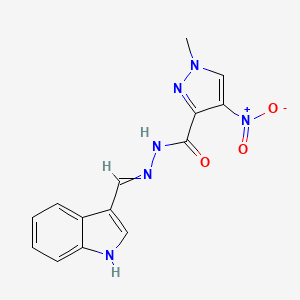
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
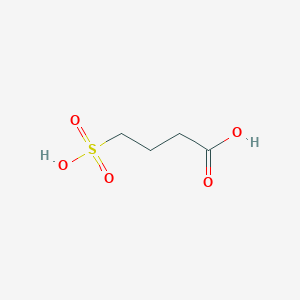
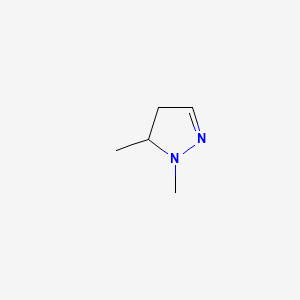
![1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene](/img/structure/B14084445.png)
![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
